N-(12-Isopropylpodocarpa-8,11,13-trien-15-YL)-4-methoxy-1-naphthalenesulfonamide
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Overview
Description
N-(12-Isopropylpodocarpa-8,11,13-trien-15-YL)-4-methoxy-1-naphthalenesulfonamide is a complex organic compound with a unique structure that combines elements of podocarpane and naphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(12-Isopropylpodocarpa-8,11,13-trien-15-YL)-4-methoxy-1-naphthalenesulfonamide typically involves multiple steps, starting with the preparation of the podocarpane and naphthalene derivatives. The key steps include:
Preparation of Podocarpane Derivative:
Preparation of Naphthalene Derivative:
Coupling Reaction: The final step involves the coupling of the podocarpane and naphthalene derivatives under specific conditions, such as the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reaction and the development of efficient purification methods, such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(12-Isopropylpodocarpa-8,11,13-trien-15-YL)-4-methoxy-1-naphthalenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the double bonds or the methoxy group.
Reduction: The double bonds can be reduced to single bonds.
Substitution: The sulfonamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include nucleophiles like amines or thiols.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include fully saturated derivatives.
Substitution: Products may include various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(12-Isopropylpodocarpa-8,11,13-trien-15-YL)-4-methoxy-1-naphthalenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
N-(12-Isopropylpodocarpa-8,11,13-trien-15-YL)-4-methoxy-1-naphthalenesulfonamide can be compared with other similar compounds, such as:
- N-(12-Isopropylpodocarpa-8,11,13-trien-15-yl)biphenyl-2-carboxamide
- N-(12-Isopropylpodocarpa-8,11,13-trien-15-yl)-2,2-diphenylacetamide
These compounds share similar structural features but differ in the functional groups attached to the podocarpane and naphthalene moieties. The unique combination of functional groups in this compound may confer distinct properties and applications.
Properties
Molecular Formula |
C31H39NO3S |
---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
N-[(1,4a-dimethyl-6-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C31H39NO3S/c1-21(2)23-12-11-22-13-16-29-30(3,17-8-18-31(29,4)26(22)19-23)20-32-36(33,34)28-15-14-27(35-5)24-9-6-7-10-25(24)28/h6-7,9-12,14-15,19,21,29,32H,8,13,16-18,20H2,1-5H3 |
InChI Key |
FAFUCKZCBWMMBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(CCC3C2(CCCC3(C)CNS(=O)(=O)C4=CC=C(C5=CC=CC=C54)OC)C)C=C1 |
Origin of Product |
United States |
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